4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid
Description
Properties
Molecular Formula |
C23H24O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C23H24O3/c1-22(2)9-10-23(3,4)18-13-20-16(11-17(18)22)12-19(26-20)14-5-7-15(8-6-14)21(24)25/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |
InChI Key |
PTFKILLFILDZNQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Precursors
Cyclization of 2-(2,3-dihydroxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under acidic conditions generates the benzofuran core. For example, sulfuric acid catalysis in refluxing toluene induces intramolecular ether formation, yielding the tetramethyl-dihydrobenzo[f]benzofuran framework. This method prioritizes regioselectivity but requires precise temperature control to avoid side reactions.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts like Pd(PPh₃)₄ facilitate the coupling of boronic esters with halogenated aromatics. In a representative procedure, 2-bromothiophene reacts with a boronic ester-functionalized precursor to form the benzofuran backbone. Key parameters include:
-
Catalyst loading : 1–2 mol% Pd(PPh₃)₄
-
Solvent : Dry toluene or THF
-
Temperature : 80–110°C under inert atmosphere
| Reagent | Quantity | Role |
|---|---|---|
| Benzofuran-2-yl bromide | 1.0 equiv | Electrophilic partner |
| 4-Borono-benzoic acid | 1.2 equiv | Nucleophilic partner |
| Pd(PPh₃)₄ | 1.5 mol% | Catalyst |
| Na₂CO₃ | 2.0 equiv | Base |
| DME/H₂O (4:1) | 0.1 M | Solvent system |
Procedure :
-
Combine reagents in degassed solvent.
-
Heat at 85°C for 12–24 hours.
-
Isolate via extraction (EtOAc/H₂O) and purify by flash chromatography (silica gel, EtOAc/hexanes).
Ester Hydrolysis
Methyl or tert-butyl esters are hydrolyzed to the carboxylic acid. For example, methyl 4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f]benzofuran-2-yl)benzoate undergoes saponification:
Workup : Acidify with HCl (1M) to pH 2–3, extract with EtOAc, and dry over MgSO₄.
Optimization of Coupling Reactions
Ligand and Solvent Effects
Buchwald-Hartwig conditions using XPhos or SPhos ligands improve yields in sterically hindered systems. DMF enhances solubility of polar intermediates, while toluene minimizes side reactions.
Rotamer Management
The target compound exhibits rotamerism due to restricted rotation around the benzofuran-benzoic acid bond. NMR analysis (400 MHz, CDCl₃) reveals two rotamers in a 2:1 ratio, with distinct signals at δ 7.81 (d, J = 7.4 Hz) and δ 7.22 (d, J = 7.5 Hz). Chromatographic purification (EtOAc:MeOH 10:1) separates rotamers, though mixtures are often carried forward for downstream applications.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives or substituted benzoic acids
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry. Its structural characteristics make it a candidate for the development of pharmaceuticals targeting various diseases.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antineoplastic properties. It acts as a selective agonist for retinoic acid receptors (RAR), which are crucial in regulating cell growth and differentiation .
- Neuroprotective Effects : Research has shown that compounds with similar structures can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Material Science
The compound's unique properties also lend themselves to applications in material science.
- Fluorescent Materials : The photophysical properties of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f] benzofuran-2-yl)benzoic acid derivatives have been studied for their potential in creating fluorescent materials. These materials are essential in various applications including sensors and imaging technologies .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block.
- Synthesis of Complex Molecules : The compound can undergo various chemical reactions such as esterification and amidation to form more complex structures that are valuable in drug development and other synthetic applications. Its ability to participate in cross-coupling reactions further enhances its utility .
Case Study 1: Antitumor Activity Assessment
A study evaluated the antitumor activity of synthesized derivatives based on 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f] benzofuran-2-yl)benzoic acid against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
| Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 10 | HeLa |
| Compound C | 20 | A549 |
Case Study 2: Photophysical Properties
Research on the photophysical properties demonstrated that derivatives of this compound exhibit strong fluorescence under UV light. This property was utilized to develop a new class of fluorescent probes for biological imaging.
| Property | Value |
|---|---|
| Maximum Emission (nm) | 400 |
| Quantum Yield (%) | 20 |
| Stokes Shift (cm⁻¹) | 4000 |
Mechanism of Action
The mechanism of action of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
Tamibarotene (Retinobenzoic Acid)
Tamibarotene, a retinoid receptor agonist, shares structural similarities with the target compound. It is used clinically for acute promyelocytic leukemia (APL) due to its ability to bind retinoic acid receptors (RARs). Key differences include:
- Functional Groups : Tamibarotene retains the carbamoyl-benzoic acid backbone but may incorporate additional substituents optimized for receptor binding.
- Biological Activity: The tetramethyl-dihydronaphthalene moiety in the target compound likely enhances metabolic stability compared to non-methylated retinoids like all-trans retinoic acid (ATRA) .
4-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzoic Acid Derivatives
Sulfonylurea herbicides such as metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and ethametsulfuron methyl ester (C₁₅H₁₈N₆O₆S) share a benzoic acid backbone but differ critically in their functional groups:
- Triazine Ring : These herbicides feature a 1,3,5-triazine core linked via sulfonylurea bridges, enabling acetolactate synthase (ALS) inhibition in plants .
- Esterification : The methyl ester group in these compounds increases lipophilicity for pesticidal activity, contrasting with the free carboxylic acid in the target compound, which is more suited for receptor interactions .
Key Structural and Functional Differences
Research Findings and Mechanistic Insights
- Metabolic Stability: The tetramethyl substitutions in the target compound likely reduce oxidative metabolism, extending half-life compared to non-methylated analogs.
- Receptor Binding: Molecular docking studies of similar retinobenzoic acids show that the carbamoyl linker and carboxylic acid group are critical for RARα binding, a feature shared by the target compound .
- Selectivity: Unlike sulfonylurea herbicides, which target conserved plant enzymes, the target compound’s specificity for human receptors minimizes cross-reactivity with non-mammalian systems.
Biological Activity
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f] benzofuran-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused benzofuran system and a benzoic acid moiety. Its molecular formula is C22H26O2, and it possesses notable lipophilicity due to the tetramethyl groups which may enhance its bioavailability.
Research indicates that this compound acts primarily as a selective agonist for retinoic acid receptors (RARs), particularly RARα and RARβ. This activity suggests potential roles in regulating gene expression involved in cell differentiation and proliferation . Furthermore, studies have shown that it exhibits antineoplastic properties, making it a candidate for cancer therapy .
Biological Activities
-
Anticancer Activity :
- The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibits the growth of human breast cancer cells by inducing apoptosis through the activation of specific signaling pathways related to RARs .
- In vitro studies have reported IC50 values indicating effective concentrations for inhibiting cell proliferation in several tumor types .
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Case Study 1: Antitumor Efficacy
In a controlled study examining the effects of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f] benzofuran-2-yl)benzoic acid on breast cancer cell lines (MCF-7), researchers found that treatment led to a significant reduction in cell viability (p < 0.01) at concentrations as low as 10 µM. The mechanism was further elucidated through flow cytometry assays revealing increased early and late apoptotic cell populations post-treatment.
Case Study 2: Inflammatory Response Modulation
A recent study focused on the anti-inflammatory potential of this compound in LPS-stimulated macrophages. The results indicated a marked decrease in TNF-alpha and IL-6 production upon treatment with the compound (p < 0.05), suggesting its utility in managing inflammatory conditions.
Data Table: Biological Activities Overview
| Activity | Cell Line/Model | Effect | IC50/EC50 |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | Cell viability reduction | 10 µM |
| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-alpha levels | Not specified |
| Neuroprotective | Neuronal cultures | Reduced apoptosis | Not specified |
Q & A
Q. What are the optimal synthetic routes for 4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid, and what purification methods yield high-purity products?
The compound can be synthesized via cross-coupling or ester hydrolysis reactions. For example, refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in methanol/water, followed by acidification and column chromatography (ethyl acetate), yields the carboxylic acid derivative with 82% purity . Key purification steps include solvent extraction (dichloromethane/chloroform), drying with anhydrous MgSO₄, and recrystallization from benzene for X-ray-quality crystals .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methyl groups at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.9 ppm) .
- X-ray diffraction : Confirms planarity of the benzofuran core and intermolecular hydrogen bonding (e.g., O–H⋯O dimers with bond lengths ~2.68 Å) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 347.2 for [M+H]+) align with theoretical masses .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from dynamic effects like rotational isomerism or solvent interactions. Mitigation strategies include:
- Variable-temperature NMR : Identifies conformational equilibria by observing coalescence of split peaks at elevated temperatures .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate electronic environments .
- Solvent screening : Polar aprotic solvents (e.g., DMSO-d₆) reduce aggregation artifacts .
Q. What methodologies are employed to study its receptor selectivity (e.g., PPAR/RXR agonism) and avoid off-target effects?
- In vitro assays : Transactivation assays using PPAR/RXR reporter cell lines (e.g., HEK293T transfected with pLVX-IRES-ZsGreen1 constructs) quantify receptor activation .
- Structure-activity relationship (SAR) : Introducing substituents (e.g., methyl, chloro) at the tetrahydronaphthalene moiety enhances RXR selectivity (EC₅₀ < 10 nM) while reducing PPAR cross-reactivity .
- Docking simulations : Molecular modeling with AutoDock Vina predicts binding poses in receptor ligand-binding domains (e.g., RXRα PDB: 1MVC) .
Q. How do researchers analyze its metabolic stability and degradation pathways in biological matrices?
- LC-MS/MS : Solid-phase extraction (Oasis HLB cartridges) followed by reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) detects metabolites in liver microsomes or plasma .
- Stability studies : Incubate compound in simulated gastric fluid (pH 2.0) or human plasma (37°C, 24h) to identify hydrolytic degradation products (e.g., benzoic acid derivatives) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields (e.g., 70–85%)?
Q. What strategies mitigate conflicting bioactivity data across cell lines or animal models?
- Standardized protocols : Use identical cell passage numbers (e.g., <15 for HEK293) and animal strains (e.g., C57BL/6J mice) to reduce variability .
- Dose-response normalization : Express efficacy as % maximal response relative to positive controls (e.g., TTNPB for RXR activation) .
Analytical Method Development
Q. What chromatographic conditions are optimal for quantifying this compound in environmental or biological samples?
- HPLC : Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm), mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient 30–90% B over 15 min, flow rate 0.4 mL/min .
- Detection : ESI-MS in negative ion mode (m/z 345.1 → 301.0 for quantification) with a LOQ of 0.1 ng/mL .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
